3'-Piperidinomethyl-3-trifluoromethylbenzophenone
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Description
Scientific Research Applications
Gastric Acid Antisecretory Activity
Research has shown that derivatives of 3'-Piperidinomethyl-3-trifluoromethylbenzophenone possess significant gastric acid antisecretory activity. This was particularly evident in a study where compounds with a similar structure demonstrated notable efficacy against histamine-induced gastric acid secretion in rats, indicating potential applications in treating conditions like ulcers (Ueda et al., 1991).
Structural Analysis in Protoporphyrinogen IX Oxidase Inhibitors
Structural analysis of trifluoromethyl-substituted compounds, including those similar to 3'-Piperidinomethyl-3-trifluoromethylbenzophenone, has been conducted to understand their role as protoporphyrinogen IX oxidase inhibitors. This research helps in elucidating the molecular interactions and conformations of such compounds, which is crucial in the development of effective inhibitors (Li et al., 2005).
Chemoselective Arylation
Studies have demonstrated the ability to perform chemoselective arylation of the CF3 group in compounds related to 3'-Piperidinomethyl-3-trifluoromethylbenzophenone. This research sheds light on the chemical properties of the CF3 group and its potential applications in the synthesis of complex organic compounds (Okamoto et al., 2010).
Synthesis of Neuroleptic Agents
Compounds similar to 3'-Piperidinomethyl-3-trifluoromethylbenzophenone have been synthesized as key intermediates in the production of neuroleptic agents like Fluspirilen and Penfluridol. This highlights the compound's relevance in pharmaceutical synthesis, particularly in the development of treatments for neurological disorders (Botteghi et al., 2001).
Histamine H3 Receptor Ligands
Research involving derivatives of 3'-Piperidinomethyl-3-trifluoromethylbenzophenone has led to the development of novel histamine H3 receptor ligands. These compounds have shown promising results in understanding the binding site on the histamine H3 receptor, indicating potential therapeutic applications (Amon et al., 2007).
In Situ Polymerization
The compound has been used in studies involving in-situ polymerization. For example, research involving the polymerization of 3-phenoxybenzoic acid in the presence of vapor-grown carbon nanofibers utilized derivatives of 3'-Piperidinomethyl-3-trifluoromethylbenzophenone, which is important in materials science (Baek et al., 2004).
properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)18-9-5-8-17(13-18)19(25)16-7-4-6-15(12-16)14-24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKXKHXZHVVBTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643154 |
Source
|
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Piperidinomethyl-3-trifluoromethylbenzophenone | |
CAS RN |
898793-36-7 |
Source
|
Record name | Methanone, [3-(1-piperidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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